tert-Butyl 5-fluoro-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxylate
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Overview
Description
tert-Butyl 5-fluoro-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxylate is a synthetic organic compound that belongs to the class of azepane derivatives. This compound is characterized by the presence of a tert-butyl ester group, a fluorine atom, a hydroxyl group, and a trifluoromethyl group attached to an azepane ring. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
The synthesis of tert-Butyl 5-fluoro-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or diamines.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3).
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid (H2SO4).
Chemical Reactions Analysis
tert-Butyl 5-fluoro-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Scientific Research Applications
tert-Butyl 5-fluoro-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxylate has several applications in scientific research, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The unique functional groups make it a candidate for the development of novel materials with specific properties, such as fluorinated polymers.
Biological Studies: The compound is used in studies to understand the effects of fluorine and trifluoromethyl groups on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of tert-Butyl 5-fluoro-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction. The overall effect is modulated by the compound’s ability to alter the conformation and activity of the target molecules.
Comparison with Similar Compounds
tert-Butyl 5-fluoro-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 5-fluoro-4-hydroxyazepane-1-carboxylate: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
tert-Butyl 4-hydroxy-4-(trifluoromethyl)azepane-1-carboxylate: Lacks the fluorine atom, affecting its reactivity and interactions.
tert-Butyl 5-fluoro-4-(trifluoromethyl)azepane-1-carboxylate: Lacks the hydroxyl group, which can influence its hydrogen bonding capabilities.
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
Properties
IUPAC Name |
tert-butyl 5-fluoro-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F4NO3/c1-10(2,3)20-9(18)17-6-4-8(13)11(19,5-7-17)12(14,15)16/h8,19H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIQWDPFCQVSKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(CC1)(C(F)(F)F)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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